(2,6-Difluoro-3-((2-fluorobenzyl)oxy)phenyl)boronic acid
Overview
Description
“(2,6-Difluoro-3-((2-fluorobenzyl)oxy)phenyl)boronic acid” is a chemical compound with the molecular formula C13H10BF3O3 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringOB(O)c1c(F)ccc(OCc2ccccc2F)c1F
. This indicates that the compound contains a boronic acid group (B(OH)2) attached to a phenyl ring, which is further connected to a fluorobenzyl group via an ether linkage. Chemical Reactions Analysis
Boronic acids, including “this compound”, are commonly used in Suzuki–Miyaura coupling reactions . These reactions are used to create carbon-carbon bonds between two aromatic compounds, providing a method to synthesize biaryl compounds .Scientific Research Applications
Catalysts for Organic Reactions
Boronic acids, including those with fluoro substituents, are pivotal in catalysis, especially in amide bond formation and Suzuki-Miyaura cross-coupling reactions. For example, Ishihara et al. (2001) synthesized a boronic acid derivative that acts as a "green" catalyst for direct amide condensation, showcasing the utility of boronic acids in facilitating environmentally friendly chemical processes (Ishihara, Kondo, & Yamamoto, 2001). This suggests that derivatives like "(2,6-Difluoro-3-((2-fluorobenzyl)oxy)phenyl)boronic acid" could be explored for similar catalytic applications.
Optical Materials and Sensors
Fluorinated boronic acids are key in developing optical materials due to their unique emission properties. Zhang et al. (2007) reported on a boron difluoride compound that, when combined with biopolymers, exhibits room-temperature phosphorescence, indicating potential for oxygen sensing and molecular probes (Zhang et al., 2007). The presence of fluorine atoms in boronic acids, as in the compound of interest, may enhance these optical properties, pointing to applications in sensing technologies.
Polymer Chemistry
In the realm of polymer chemistry, fluorinated phenylboronic acids serve as building blocks for high-performance materials. Banerjee and Maier (1999) utilized a perfluoroalkyl-activated bisfluoro monomer, synthesized via a Pd(0)-catalyzed cross-coupling reaction, to create novel poly(aryl ether)s with remarkable thermooxidative stability and mechanical properties (Banerjee & Maier, 1999). The synthesis and application potential of "this compound" in advanced polymer frameworks could be inferred from such studies.
Biochemical Sensors
The interaction of boronic acids with diols is a cornerstone for developing biochemical sensors. Lacina, Skládal, and James (2014) highlighted the versatility of boronic acids in sensing applications, including glucose monitoring and other biological markers, underscoring their significance in biomedical research (Lacina, Skládal, & James, 2014). Given its specific structure, "this compound" could potentially be tailored for selective sensing applications, leveraging the fluorine atoms for enhanced reactivity or specificity.
Mechanism of Action
Target of Action
The primary target of the compound (2,6-Difluoro-3-((2-fluorobenzyl)oxy)phenyl)boronic acid is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid compound transfers a formally nucleophilic organic group from boron to palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The this compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which are crucial for the synthesis of complex organic compounds .
Pharmacokinetics
Boronic acids are generally known for their stability and readiness for preparation, which could potentially contribute to their bioavailability .
Result of Action
The molecular effect of the action of this compound is the formation of new carbon-carbon bonds . On a cellular level, this can lead to the synthesis of new organic compounds, contributing to various biochemical processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura coupling reaction, in which this compound is used, is known for its mild and functional group tolerant reaction conditions . Therefore, changes in these conditions could potentially affect the action of the compound .
Properties
IUPAC Name |
[2,6-difluoro-3-[(2-fluorophenyl)methoxy]phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BF3O3/c15-9-4-2-1-3-8(9)7-20-11-6-5-10(16)12(13(11)17)14(18)19/h1-6,18-19H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRDUMLPMRLTOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)OCC2=CC=CC=C2F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584645 | |
Record name | {2,6-Difluoro-3-[(2-fluorophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
836615-83-9 | |
Record name | {2,6-Difluoro-3-[(2-fluorophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 836615-83-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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